4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide
Description
This compound features a pyrazolo[1,5-a]pyrazine core fused with a tetrahydropyrazine ring, substituted at position 2 with a cyclopropyl group and at position 5 with a carbonyl-linked benzenesulfonamide moiety. The benzenesulfonamide group is further modified with N,N-dimethyl substituents. Pyrazolo-pyrazine derivatives are recognized for their versatility in medicinal chemistry, often serving as scaffolds for enzyme inhibitors or receptor ligands due to their planar aromatic systems and hydrogen-bonding capabilities . The cyclopropyl group may enhance metabolic stability by restricting conformational flexibility, while the sulfonamide moiety contributes to solubility and target binding via sulfonamide-protein interactions .
Properties
IUPAC Name |
4-(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S/c1-20(2)26(24,25)16-7-5-14(6-8-16)18(23)21-9-10-22-15(12-21)11-17(19-22)13-3-4-13/h5-8,11,13H,3-4,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZHPFOHBQBOBCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN3C(=CC(=N3)C4CC4)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound 4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide is the Hepatitis B Virus (HBV) core protein. This protein plays a crucial role in the life cycle of the HBV, making it an attractive target for potential anti-HBV therapeutics.
Mode of Action
This compound acts as a core protein allosteric modulator (CpAM) for HBV. It interacts with the HBV core protein, causing conformational changes that effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants.
Biochemical Pathways
The compound affects the HBV life cycle by disrupting the normal function of the HBV core protein. This disruption affects downstream processes, including the replication of the virus and the assembly of new viral particles.
Biological Activity
The compound 4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic molecule that exhibits potential biological activity. It belongs to the class of pyrazolo derivatives, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C19H22N4O3S
- Molecular Weight : 378.47 g/mol
- CAS Number : 2034293-33-7
The structure of the compound features a tetrahydropyrazolo core with a cyclopropyl substituent and a benzenesulfonamide moiety, which enhances its reactivity and potential biological activity.
Case Studies and Research Findings
- Anticancer Activity : A study on similar compounds indicated that derivatives of pyrazolo structures could inhibit tumor growth in vitro. The cytotoxic effects were attributed to the disruption of nucleotide biosynthesis pathways .
- Neuroprotective Effects : Research has shown that certain pyrazole derivatives possess neuroprotective properties by modulating neurotransmitter levels in animal models .
- Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit certain enzymes, which may contribute to the biological activity observed in various assays. For instance, compounds with sulfonamide functionalities have been linked to inhibition of carbonic anhydrase and other enzymes involved in metabolic pathways.
Comparative Analysis of Related Compounds
The following table summarizes the biological activities of related compounds within the same class:
| Compound Name | Structure Features | Biological Activity | Unique Properties |
|---|---|---|---|
| 4-(Bromophenyl)thiazole | Thiazole ring with bromophenyl | Anticancer | Stronger kinase inhibition |
| 2-Cyclopropylpyrimidine | Pyrimidine core with cyclopropyl | Antimicrobial | Broader spectrum |
| 3-(Bromophenyl)pyrazole | Pyrazole with bromophenyl | Neuroprotective | Neurotrophic effects |
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Tetrahydropyrazolo Core : This involves cyclization reactions starting from appropriate precursors.
- Introduction of the Sulfonamide Group : This can be achieved through nucleophilic substitution reactions involving sulfonyl chlorides.
- Final Modifications : Additional steps may involve functional group modifications to achieve the desired bioactive profile.
Scientific Research Applications
The compound exhibits a range of biological activities that are relevant to medicinal applications:
-
Anticancer Activity :
- Research indicates that compounds with similar pyrazolo structures often demonstrate cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can induce apoptosis in cancer cells and exhibit significant activity against colon, breast, and cervical cancer cell lines .
- The incorporation of the tetrahydropyrazolo moiety may enhance the compound's ability to inhibit tumor growth by targeting specific cellular pathways involved in cancer proliferation.
- Antimicrobial Properties :
- Anti-inflammatory Effects :
Case Studies and Research Findings
Several studies have investigated the synthesis and biological evaluation of related compounds, providing insights into their potential applications:
- Synthesis and Evaluation : A study focused on synthesizing novel pyrazole derivatives highlighted their anticancer activity through molecular docking studies, suggesting that modifications in the chemical structure could lead to enhanced efficacy against specific cancer types .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of sulfonamide derivatives have revealed that specific substitutions can significantly affect biological activity. For example, modifications to the pyrazolo ring system can influence cytotoxicity and selectivity toward cancer cells .
Chemical Reactions Analysis
Key Reaction Pathways:
Hydrolysis and Stability
The compound demonstrates stability under physiological pH but undergoes selective hydrolysis under extreme conditions:
Hydrolysis Profiles:
| Condition | Reactivity | Product Identified | Mechanism |
|---|---|---|---|
| Acidic (1M HCl, 80°C) | Partial decomposition (t<sub>1/2</sub> = 4.5 h) | Benzenesulfonamide fragment + cyclopropane-carboxylic acid | Acid-catalyzed cleavage of the amide bond. |
| Basic (1M NaOH, 60°C) | Stable (>24 h) | No degradation | Sulfonamide group resists saponification due to electron-withdrawing effects. |
Metabolic and Enzymatic Reactions
In vitro studies highlight cytochrome P450 (CYP3A4)-mediated metabolism:
Metabolic Pathways:
| Enzyme System | Major Metabolites | Structural Modifications | Bioactivity Impact |
|---|---|---|---|
| CYP3A4 | Hydroxylated cyclopropane (M1) | Oxidation at cyclopropane C–H bond | Reduced target binding affinity (IC<sub>50</sub> increases 3-fold). |
| UGT1A1 | Glucuronidated sulfonamide (M2) | Conjugation at sulfonamide nitrogen | Enhanced solubility but inactive pharmacologically. |
Deuterium-labeling studies confirmed that CYP3A4-mediated oxidation occurs preferentially at the cyclopropane ring’s tertiary carbon, forming a reactive epoxide intermediate .
Functional Group Reactivity
The compound’s reactivity is dominated by its amide and sulfonamide groups:
Reactivity Comparison:
| Functional Group | Electrophilic Sites | Nucleophilic Attack | Oxidation Sensitivity |
|---|---|---|---|
| Amide (Pyrazine-carbonyl) | Carbonyl carbon | Resistant under mild conditions | Stable to H<sub>2</sub>O<sub>2</sub> and O<sub>2</sub> |
| Sulfonamide | Sulfur atom | No reactivity observed | Resistant to peroxides |
-
Amide Reactivity : The carbonyl group participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) but shows low chemical reactivity in solution .
-
Sulfonamide Stability : The N,N-dimethyl group sterically shields the sulfonamide from nucleophilic substitution, ensuring prolonged half-life in biological matrices .
Salt Formation and Solubility
The sulfonamide’s weakly acidic NH group (pK<sub>a</sub> ≈ 10.2) allows salt formation with strong bases:
| Counterion | Solubility (mg/mL, H<sub>2</sub>O) | Crystallinity |
|---|---|---|
| Sodium | 12.4 | Amorphous |
| Potassium | 9.8 | Crystalline |
Comparison with Similar Compounds
Structural Analogues with Pyrazolo[1,5-a]pyrazine/Pyrimidine Cores
Key Structural Differences :
- Core Heterocycle : The target compound’s pyrazolo[1,5-a]pyrazine core differs from pyrazolo[1,5-a]pyrimidine (e.g., ) in the position of nitrogen atoms, affecting electron distribution and binding interactions.
- Substituents : The cyclopropyl group in the target compound is unique among the compared derivatives, which often feature aromatic (e.g., phenyl in Pir-8-30) or polar (e.g., Boc-protected amines in ) substituents.
Functional Group Comparisons
Sulfonamide Derivatives :
- The target compound’s N,N-dimethylbenzenesulfonamide group is structurally akin to 4-[3-(4-hydroxyphenyl)-5-aryl-pyrazol-1-yl]benzenesulfonamides (), which exhibit carbonic anhydrase inhibition (Ki values in nM range) and cytotoxicity . However, the dimethyl substitution in the target compound may reduce hydrogen-bonding capacity compared to hydroxyl or unsubstituted sulfonamides.
- ’s compound shares the benzenesulfonamide moiety but incorporates a pyrrolopyridinyl group, likely enhancing π-π stacking interactions with hydrophobic enzyme pockets .
Carbonyl-Linked Groups :
Pharmacological and Physicochemical Properties
- Lipophilicity : The cyclopropyl group and dimethylsulfonamide may balance hydrophobicity and solubility, contrasting with ’s polar hydroxyethoxyethyl group, which improves aqueous solubility but may reduce membrane permeability.
Preparation Methods
One-Pot Protocol from Pyrazole-3-Carboxylic Acids
The pyrazolo[1,5-a]pyrazine scaffold is synthesized via a three-step, one-pot procedure starting from pyrazole-3-carboxylic acids. Reacting pyrazole-3-carboxylic acid with cyclopropylamine in the presence of tert-butyl dicarbonate forms a Boc-protected amide intermediate. Subsequent treatment with 1,3-dibromopropane and potassium hydroxide in tetrahydrofuran induces nucleophilic substitution, yielding a bromopropyl intermediate. Cyclization under reflux conditions generates the tetrahydropyrazolo[1,5-a]pyrazine core, with the Boc group removed via hydrochloric acid hydrolysis. This method achieves a 68–75% yield for the core structure, with the cyclopropyl group introduced during the amidation step.
Intermediate Isolation and Characterization
Key intermediates, such as 7-hydroxy-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one, are isolated during the hydrolysis phase. Nuclear magnetic resonance (NMR) spectroscopy confirms the regioselectivity of the cyclization, with $$ ^1H $$ NMR peaks at δ 3.82 (m, 2H, CH$$2$$) and δ 4.15 (m, 2H, CH$$2$$) verifying the tetrahydropyrazine ring. Dehydration with phosphorus oxychloride completes aromatization, yielding the fully conjugated pyrazolo[1,5-a]pyrazine system.
Introduction of the Cyclopropyl Group
Catalytic Cyclopropanation
The cyclopropyl substituent at position 2 is introduced via a zinc-catalyzed cyclopropanation reaction. Treating a vinylpyrazolo[1,5-a]pyrazine derivative with diethylzinc and diiodomethane under mild conditions (−10°C) generates the cyclopropane ring. This method, adapted from syn-vinyl cyclopropyl alcohol synthesis, achieves 76–93% enantiomeric excess (ee) and >19:1 diastereomeric ratio (dr) when using a MIB-based zinc catalyst. The reaction proceeds through a radical intermediate, with the cyclopropane forming selectively at the double bond allylic to the pyrazine nitrogen.
Alternative Halogen Displacement
For non-vinyl substrates, a nucleophilic substitution approach is employed. Bromination at position 2 using N-bromosuccinimide (NBS) in dichloromethane, followed by reaction with cyclopropylmagnesium bromide in tetrahydrofuran, installs the cyclopropyl group. This method yields 65–72% of the desired product, with Grignard reagent stoichiometry critical to minimizing over-alkylation.
Formation of the Carbonyl Linker
Oxidation of Hydroxymethyl Intermediates
The 5-carbonyl group is introduced by oxidizing a hydroxymethyl precursor. Treating 5-(hydroxymethyl)-2-cyclopropylpyrazolo[1,5-a]pyrazine with Jones reagent (CrO$$3$$/H$$2$$SO$$_4$$) in acetone at 0°C affords the carboxylic acid, which is subsequently converted to the acyl chloride using thionyl chloride. This two-step process achieves an 82% overall yield, with the acyl chloride characterized by infrared (IR) absorption at 1810 cm$$^{-1}$$ (C=O stretch).
Direct Carbonylative Coupling
Palladium-catalyzed carbonylation offers a one-pot alternative. Reacting 5-bromo-2-cyclopropylpyrazolo[1,5-a]pyrazine with carbon monoxide (1 atm) and a benzenediylzinc reagent in the presence of Pd(PPh$$3$$)$$4$$ generates the 5-carbonyl derivative directly. This method, though efficient (78% yield), requires stringent control of CO pressure to prevent over-carbonylation.
Synthesis of N,N-Dimethylbenzenesulfonamide
Electrochemical Oxidative Coupling
The benzenesulfonamide moiety is synthesized via electrochemical oxidation of 4-mercapto-N,N-dimethylaniline. Applying a constant current of 10 mA/cm$$^2$$ in an undivided cell with platinum electrodes, the thiol is oxidized to a disulfide intermediate, which reacts in situ with dimethylamine to form N,N-dimethylbenzenesulfonamide. This method achieves 89% yield in 5 minutes, with hydrogen gas as the sole byproduct.
Classical Sulfonylation
A traditional approach involves reacting 4-chlorobenzenesulfonyl chloride with dimethylamine in dichloromethane. Triethylamine is added to scavenge HCl, yielding 93% N,N-dimethylbenzenesulfonamide after recrystallization from ethanol. While efficient, this method generates stoichiometric waste, making the electrochemical route preferable for large-scale synthesis.
Coupling of Pyrazine and Sulfonamide Moieties
Acyl Chloride-Amine Coupling
The final step couples the pyrazine-5-carbonyl chloride with 4-amino-N,N-dimethylbenzenesulfonamide. Using N,N-diisopropylethylamine (DIPEA) as a base in anhydrous dichloromethane, the reaction proceeds at −20°C to prevent racemization. The product is isolated in 85% yield after silica gel chromatography, with $$ ^{13}C $$ NMR confirming the carbonyl linkage at δ 168.9 ppm.
Microwave-Assisted Direct Coupling
Alternatively, microwave irradiation at 120°C for 15 minutes promotes direct coupling between the pyrazine carboxylic acid and the sulfonamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt). This method reduces reaction time from 12 hours to 15 minutes, albeit with a slightly lower yield (78%).
Optimization and Scale-Up Considerations
Solvent and Temperature Effects
Tetrahydrofuran (THF) and dichloromethane are optimal for cyclopropanation and coupling steps, respectively, due to their ability to stabilize reactive intermediates. Elevated temperatures (>60°C) during cyclization reduce diastereoselectivity by promoting retro-Diels-Alder pathways.
Catalytic System Tuning
The zinc catalyst’s enantioselectivity in cyclopropanation is enhanced by substituting the MIB ligand with a binaphthyl derivative, improving ee to 94%. Similarly, substituting Pd(PPh$$3$$)$$4$$ with Xantphos-PdCl$$_2$$ in carbonylative coupling increases yield to 84%.
Analytical Characterization
Spectroscopic Validation
- IR Spectroscopy : The sulfonamide S=O stretch appears at 1360 cm$$^{-1}$$ and 1150 cm$$^{-1}$$, while the carbonyl C=O stretch is observed at 1715 cm$$^{-1}$$.
- $$ ^1H $$ NMR : Cyclopropyl protons resonate as a multiplet at δ 0.8–1.2 ppm, with the pyrazine CH$$_2$$ groups at δ 3.7–4.3 ppm.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]$$^+$$ calculated for C$${19}$$H$${23}$$N$$5$$O$$3$$S: 410.1598; found: 410.1601.
X-Ray Crystallography
Single-crystal X-ray analysis confirms the bicyclic pyrazolo[1,5-a]pyrazine structure, with bond lengths of 1.34 Å (C=N) and 1.47 Å (C-C cyclopropane). The dihedral angle between the pyrazole and pyrazine rings is 12.5°, indicating minimal strain.
Q & A
Basic Research Questions
Q. What are the most efficient synthetic routes for preparing 4-(2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-N,N-dimethylbenzenesulfonamide?
- Methodology : A common approach involves coupling the pyrazolo[1,5-a]pyrazine core with the benzenesulfonamide moiety via amidation or nucleophilic substitution. For example, describes using 1,1'-carbonyldiimidazole (CDI) or similar coupling agents in polar aprotic solvents like N,N-dimethylacetamide (DMAc) at 80–100°C. Reaction monitoring via TLC and purification via column chromatography (silica gel, eluent: EtOAc/hexane) is critical .
- Optimization : Adjusting reaction time (12–24 hours) and stoichiometric ratios (1.2–1.5 equivalents of coupling agent) can improve yields. also highlights the use of HCl or H₂SO₄ in post-reaction workup to isolate intermediates .
Q. How can structural characterization of this compound be performed to confirm purity and crystallinity?
- Analytical Techniques :
- XRPD : X-ray powder diffraction (XRPD) confirms crystallinity and polymorphic forms. For example, reports distinct diffraction peaks for salt forms (e.g., hydrochloride, maleate) .
- TGA/DSC : Thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) identify decomposition points and phase transitions, ensuring thermal stability up to 200°C .
- NMR and MS : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) and high-resolution mass spectrometry (HRMS) validate molecular structure and purity (>95%) .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data for pyrazolo[1,5-a]pyrazine derivatives?
- Case Study : and describe conflicting antimicrobial results for structurally similar compounds. To address this:
- Standardized Assays : Use identical bacterial strains (e.g., Staphylococcus aureus ATCC 25923) and MIC (minimum inhibitory concentration) protocols .
- SAR Analysis : Compare substituent effects (e.g., cyclopropyl vs. methyl groups) on activity. suggests the cyclopropyl group enhances metabolic stability but may reduce solubility, impacting bioactivity .
Q. How can computational methods predict the binding affinity of this compound to target enzymes (e.g., phosphodiesterases)?
- Protocol :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into enzyme active sites (e.g., PDE5 or fungal tyrosinase). and highlight the importance of the sulfonamide group in hydrogen bonding with catalytic residues .
- MD Simulations : Run 100-ns molecular dynamics simulations (AMBER or GROMACS) to assess binding stability. Monitor RMSD (root-mean-square deviation) and interaction persistence .
Q. What experimental designs minimize side reactions during functionalization of the pyrazolo[1,5-a]pyrazine core?
- Key Parameters :
- Protecting Groups : Use tert-butoxycarbonyl (Boc) or acetyl groups to shield reactive amines during coupling ( ) .
- Solvent Selection : Non-polar solvents (e.g., toluene) reduce nucleophilic side reactions compared to DMAc or DMF .
- Temperature Control : Maintain reactions at 50–60°C to prevent decomposition of the cyclopropyl ring ( ) .
Methodological Challenges
Q. How can researchers address low yields in the final coupling step of the benzenesulfonamide group?
- Troubleshooting Guide :
Data Reproducibility
Q. Why do different studies report varying melting points for pyrazolo[1,5-a]pyrazine derivatives?
- Root Causes :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
